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molecular formula C8H9BrO B017565 4-Bromo-2-ethylphenol CAS No. 18980-21-7

4-Bromo-2-ethylphenol

Cat. No. B017565
M. Wt: 201.06 g/mol
InChI Key: MAAADQMBQYSOOG-UHFFFAOYSA-N
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Patent
US07196080B2

Procedure details

To a DMF solution of 4-bromo-2-ethylphenol were added potassium carbonate and benzyl bromide, and the whole was stirred at an oil bath temperature of 60° C. for 30 minutes to obtain benzyl (4-bromo-2-ethylphenyl) ether, which was then treated in a similar manner to the first half of Reference Example 2 to obtain methyl 6-(4-benzyloxy-3-ethylphenyl)pyridine-2-carboxylate. The obtained compound was stirred in a mixed solution of methanol and THF in the presence of 10% palladium/carbon under a hydrogen atmosphere of normal pressure at room temperature for 24 hours and then thus obtained product was dissolved in trifluoroacetic acid. Pentamethylbenzene was added thereto under ice cooling and the whole was stirred at an oil bath temperature of 50° C. for 1 hour and further at room temperature for 4.5 days to obtain methyl 6-(3-ethyl-4-hydroxyphenyl)pyridine-2-carboxylate. The obtained compound was treated with trifluoromethanesulfonic anhydride in pyridine to obtain methyl 6-(3-ethyl-4-trifluoromethanesulfonyloxyphenyl)pyridine-2-carboxylate. Further, to a 1,4-dioxane solution of the ester compound obtained above were added tributylvinyltin, lithium chloride, tetrakis(triphenylphosphine)palladium(0), and 2,6-di-t-butyl-4-methylphenol, and the whole was heated to reflux for 18 hours. Thereafter, tetrakis(triphenylphosphine)palladium(0) was further added thereto, followed by 2 days of heating under reflux. Then, potassium fluoride was added thereto at room temperature and the whole was stirred at room temperature for 2 days to obtain methyl 6-(3-ethyl-4-vinylphenyl)pyridine-2-carboxylate. The compound was treated with a 1M aqueous sodium hydroxide solution in methanol to obtain an objective compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:4]([CH2:9][CH3:10])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the whole was stirred at an oil bath temperature of 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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